2-(Methylamino)cyclohex-2-en-1-one
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Overview
Description
2-(Methylamino)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . It is a versatile intermediate used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)cyclohex-2-en-1-one typically involves the reaction of cyclohexanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The compound is often produced in liquid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
2-(Methylamino)cyclohex-2-en-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-cyclohexen-1-one: A similar compound with a different functional group.
Cyclohexenone: Another related compound with a similar structure but different reactivity.
Uniqueness
2-(Methylamino)cyclohex-2-en-1-one is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .
Biological Activity
2-(Methylamino)cyclohex-2-en-1-one, a compound with significant structural and functional relevance in medicinal chemistry, has garnered attention for its biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data.
Chemical Structure and Properties
The chemical structure of this compound features a cyclohexene ring with a methylamino group. This configuration contributes to its unique reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of cyclohexenone compounds, including this compound, exhibit notable antimicrobial properties. For instance, related compounds have shown inhibitory activities against various pathogens such as Candida albicans and Fusarium graminearum, with minimal inhibitory concentrations (MIC) indicating their effectiveness in combating fungal infections .
Table 1: Antimicrobial Activity of Cyclohexenone Derivatives
Compound | Pathogen | MIC (μM) |
---|---|---|
This compound | Candida albicans | TBD |
Related Cyclohexenone Derivative | Fusarium graminearum | 215.52 |
Antioxidant Properties
The antioxidant potential of cyclohexenones has been explored extensively. Compounds similar to this compound have demonstrated significant radical scavenging activities. For example, the EC50 values for related compounds indicate effective scavenging against ABTS radicals, suggesting that these compounds may play a role in mitigating oxidative stress .
Table 2: Antioxidant Activity of Related Compounds
Compound | EC50 (μM) |
---|---|
This compound | TBD |
Related Cyclohexenone Derivative | 8.19 ± 0.15 |
Another Derivative | 16.09 ± 0.01 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets. For example, its structure allows it to act as an inhibitor of certain enzymes involved in pathogen metabolism or to modulate oxidative stress pathways.
Case Studies
Several studies have focused on the pharmacological effects of cyclohexenones:
- Antifungal Study : A study exploring the antifungal properties of cyclohexenones found that specific derivatives exhibited potent activity against Candida albicans, suggesting potential applications in treating fungal infections .
- Antioxidant Research : Another investigation highlighted the antioxidant capabilities of cyclohexenone derivatives, correlating their structural features with enhanced radical scavenging activity .
Properties
IUPAC Name |
2-(methylamino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-8-6-4-2-3-5-7(6)9/h4,8H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLOOXNSHGYRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CCCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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